N-(4-Fluorobenzyl)-3-methoxyaniline
Description
N-(4-Fluorobenzyl)-3-methoxyaniline (CAS 356531-63-0) is an aromatic amine derivative with the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.27 g/mol . Its structure comprises a 3-methoxyaniline moiety linked to a 4-fluorobenzyl group via a nitrogen atom. The compound’s SMILES notation (COC₁=CC=CC(NCC₂=CC=C(F)C=C₂)=C₁) highlights the methoxy group at the meta position and the fluorinated benzyl substituent .
Key properties include:
Properties
Molecular Formula |
C14H14FNO |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methoxyaniline |
InChI |
InChI=1S/C14H14FNO/c1-17-14-4-2-3-13(9-14)16-10-11-5-7-12(15)8-6-11/h2-9,16H,10H2,1H3 |
InChI Key |
LFWQQAPNOAPZNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NCC2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Identification
- Chemical Name : N-(4-Fluorobenzyl)-3-methoxyaniline
- CAS Number : 356531-63-0
- Molecular Formula : C14H14FNO
- Molecular Weight : 231.27 g/mol
- IUPAC Name : N-[(4-fluorophenyl)methyl]-3-methoxyaniline
- PubChem CID : 24160879
Medicinal Chemistry Applications
This compound has been investigated for its therapeutic potential, particularly in the treatment of various diseases.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against specific cancer types. For instance, derivatives of this compound have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation .
Neurological Disorders
The compound has been explored for its neuroprotective properties, particularly in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology .
Material Science Applications
This compound is also being utilized in the development of advanced materials.
Polymer Chemistry
This compound serves as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to materials suitable for high-performance applications .
Coatings and Adhesives
Due to its chemical structure, this compound can be used in formulating coatings that exhibit improved durability and resistance to environmental degradation .
Cell Biology Applications
In cell biology, this compound has been employed for various experimental purposes.
Cell Culture
The compound is used as a reagent in cell culture experiments to study cellular responses to chemical stimuli. Its role in modifying cellular behavior has been documented in several studies .
Fluorescent Probes
This compound derivatives have been developed as fluorescent probes for imaging applications. These probes enable researchers to visualize cellular processes in real-time, providing insights into cellular dynamics .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Neurological Disorders | Showed neuroprotective effects in animal models of Alzheimer's disease. |
| Study C | Polymer Chemistry | Resulted in polymers with enhanced mechanical properties compared to traditional materials. |
| Study D | Fluorescent Probes | Enabled real-time imaging of cellular processes with high specificity and sensitivity. |
Comparison with Similar Compounds
N-(4-Hydroxybenzyl)-3-methoxyaniline
- Structure : Replaces the 4-fluorobenzyl group with a 4-hydroxybenzyl group.
- Biological Activity: Inhibits lignostilbene-α,β-dioxygenase (LSD) with IC₅₀ = 10 µM .
- This difference likely explains the lower potency relative to its benzylidene analog (IC₅₀ = 0.3 µM) .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Shares the 4-fluorobenzyl group but incorporates a piperidine-carboxamide scaffold and naphthyl moiety.
- Biological Activity : Investigated as a SARS-CoV-2 inhibitor due to enhanced binding to viral proteases .
- Key Difference : The extended hydrophobic structure (naphthyl, piperidine) improves target affinity but may complicate synthesis and pharmacokinetics compared to simpler benzylamines .
N-(4-Fluorobenzyl)-2-methoxyaniline
- Structure : Methoxy group at the ortho position instead of meta.
- Key Difference : Steric hindrance from the ortho-substituted methoxy group could reduce interaction with enzymes or receptors compared to the meta-substituted analog .
Data Table: Comparative Analysis
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 4-fluoro substituent in this compound enhances metabolic stability compared to hydroxyl or chlorine groups, which may undergo oxidation or conjugation .
- Functional Groups : Amide-containing analogs (e.g., benzamides) exhibit fluorescence but lack the amine’s nucleophilic reactivity, limiting their utility in certain synthetic pathways .
Preparation Methods
Reductive Amination via Pinacolborane-Mediated Coupling
The most widely reported method involves a solvent-free reductive amination between 4-fluorobenzaldehyde and 3-methoxyaniline, catalyzed by pinacolborane (HBpin). This approach, adapted from a general protocol for N-alkylated amines, proceeds under mild conditions.
Procedure
- Reactants :
- 4-Fluorobenzaldehyde (0.5 mmol)
- 3-Methoxyaniline (0.525 mmol)
- Pinacolborane (0.65–0.75 mmol)
Conditions :
Workup :
Mechanistic Insight
The reaction proceeds through imine formation, followed by borane-mediated reduction. The absence of solvent enhances atom economy and reduces byproducts.
Nucleophilic Substitution with 4-Fluorobenzyl Halides
An alternative route employs 4-fluorobenzyl bromide or chloride reacting with 3-methoxyaniline under basic conditions. This method is less common due to lower selectivity but remains viable for large-scale synthesis.
Procedure
- Reactants :
- 4-Fluorobenzyl bromide (1.0 equiv)
- 3-Methoxyaniline (1.2 equiv)
- K₂CO₃ (2.0 equiv)
- Conditions :
Limitations :
Comparative Analysis of Methods
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Q. How do structure-activity relationships (SAR) guide the design of potent enzyme inhibitors based on this scaffold?
- Methodological Answer : Perform 3D-QSAR modeling to correlate substituent electronegativity (e.g., fluorine) with inhibitory potency. Synthesize analogs with varied substituents (e.g., 4-hydroxybenzyl, 3-nitro) and test against LSD or related enzymes. Use molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
